molecular formula C9H11N3O B11912642 [(4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy]acetonitrile CAS No. 61088-04-8

[(4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy]acetonitrile

Cat. No.: B11912642
CAS No.: 61088-04-8
M. Wt: 177.20 g/mol
InChI Key: WBCGCZNXBGIWJO-UHFFFAOYSA-N
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Description

[(4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy]acetonitrile is a heterocyclic compound that features an indazole ring fused with a tetrahydro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy]acetonitrile typically involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These esters are then treated with hydrazine hydrate in ethanol under reflux conditions to produce the desired indazole compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to maximize yield and purity while minimizing byproducts. This often includes the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

[(4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy]acetonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as halides, amines, and alcohols are typically employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

[(4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy]acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of [(4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy]acetonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy]acetonitrile is unique due to its specific functional groups and the resulting chemical properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

61088-04-8

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

2-(4,5,6,7-tetrahydro-1H-indazol-3-yloxy)acetonitrile

InChI

InChI=1S/C9H11N3O/c10-5-6-13-9-7-3-1-2-4-8(7)11-12-9/h1-4,6H2,(H,11,12)

InChI Key

WBCGCZNXBGIWJO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NN2)OCC#N

Origin of Product

United States

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